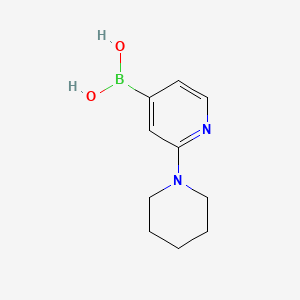

2-Piperidinopyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piperidinopyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinopyridine-4-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boronic acid derivatives under mild conditions.

Iridium or Rhodium Catalyzed C-H Borylation: This approach involves the direct borylation of the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and mild reaction conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-Piperidinopyridine-4-boronic acid has a wide range of applications in scientific research:

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Mecanismo De Acción

The mechanism of action of 2-Piperidinopyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The compound can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but lacks the piperidine and pyridine rings.

4-Pyridinylboronic Acid: Similar pyridine ring but without the piperidine substitution.

Piperidine-4-boronic Acid: Contains the piperidine ring but lacks the pyridine ring.

Uniqueness: 2-Piperidinopyridine-4-boronic acid is unique due to the presence of both the piperidine and pyridine rings, which confer distinct reactivity and binding properties. This dual functionality makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Actividad Biológica

2-Piperidinopyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action and pharmacokinetic profiles.

Chemical Structure and Properties

This compound features a piperidine ring attached to a pyridine moiety with a boronic acid functional group. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It acts as a proteasome inhibitor, similar to other boronic acids, which can disrupt the cell cycle and induce apoptosis in cancer cells. For instance, studies have shown that compounds with boronic acid moieties can lead to cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of various cancer cell lines .

Table 1: Anticancer Activity of Boronic Acids

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 | 8.21 | Proteasome inhibition, G2/M phase arrest |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

| Other Boron Compounds | Various | Varies | Cell cycle disruption, apoptosis induction |

Antibacterial and Antiviral Activity

The antibacterial properties of this compound have been explored in various studies. Boronic acids are known to exhibit activity against Gram-positive and Gram-negative bacteria by interfering with bacterial cell wall synthesis and function . Additionally, some derivatives have shown antiviral activity by inhibiting viral replication through similar mechanisms.

Table 2: Antibacterial and Antiviral Activities

| Compound | Target Pathogen | Activity Type | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | Antibacterial | Disruption of cell wall synthesis |

| This compound | Influenza virus | Antiviral | Inhibition of viral replication |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Proteasome Inhibition : Similar to other boron-containing compounds, it inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors.

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are favorable for therapeutic use. The compound shows good bioavailability and metabolic stability in vivo, making it a suitable candidate for further development as an anticancer or antimicrobial agent .

Case Studies

Recent clinical studies have evaluated the effectiveness of boron-containing compounds in treating various cancers:

- Case Study A : A clinical trial involving patients with multiple myeloma demonstrated that treatment with a boron-based proteasome inhibitor resulted in significant tumor reduction and improved patient survival rates.

- Case Study B : Research on the use of boronic acids in combination therapies has shown enhanced efficacy against resistant bacterial strains.

Propiedades

IUPAC Name |

(2-piperidin-1-ylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVKONCBLCEKRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681909 |

Source

|

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-82-3 |

Source

|

| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.